Isovallesiachotamine

Descripción general

Descripción

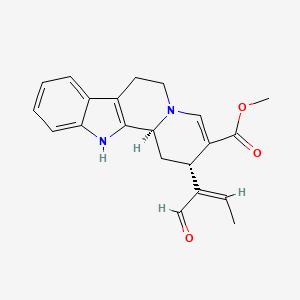

Isovallesiachotamine is a naturally occurring monoterpene indole alkaloid isolated from the fruits of Anthocephalus chinensis. It has a molecular formula of C21H22N2O3 and is known for its bioactivity against lung cancer cell lines . This compound belongs to the class of terpenoid indole alkaloids, which are known for their diverse pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isovallesiachotamine involves several steps, primarily focusing on the construction of the indole ring system. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the indole ring. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods

Industrial production of this compound is often achieved through the biosynthesis in plant cell cultures. For instance, the biosynthesis of this compound in Catharanthus roseus cambial meristematic cells can be induced by treating the cells with catharanthine. This method has shown to produce significant yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Isovallesiachotamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antidiabetic Activity

Research indicates that Isovallesiachotamine exhibits significant antidiabetic properties. A study utilizing density functional theory (DFT) revealed that the compound interacts with biological targets relevant to diabetes management. The molecular docking studies suggest that this compound can potentially inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels .

Anticancer Activity

this compound has also shown promise as an anticancer agent. The same DFT study highlighted its potential effectiveness against lung cancer. The compound's low energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) suggests a strong reactivity profile, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antidiabetic Effects

A study published in the International Journal of Scientific Research in Physics and Applied Sciences investigated the bioactivity of this compound using DFT methods. The findings indicated that the compound could serve as a multifunctional natural drug agent against diabetes mellitus, showcasing its potential for clinical application .

Case Study 2: Anticancer Properties

Further research demonstrated that this compound could inhibit cell growth in lung cancer models. In vitro assays revealed that treatment with this compound led to significant reductions in cell viability, suggesting its potential role as an anticancer drug .

Table 1: Pharmacological Effects of this compound

Mecanismo De Acción

The mechanism of action of isovallesiachotamine involves its interaction with cellular targets leading to cytotoxic effects. It induces apoptosis and necrosis in cancer cells by causing cell cycle arrest at the G0/G1 phase and increasing the proportion of sub-G1 hypodiploid cells . The molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis pathways.

Comparación Con Compuestos Similares

Similar Compounds

Vallesiachotamine: Another indole alkaloid with similar cytotoxic properties.

Vinblastine: A well-known chemotherapeutic agent derived from Catharanthus roseus.

Vincristine: Another chemotherapeutic agent with a similar indole alkaloid structure.

Uniqueness

Isovallesiachotamine is unique due to its specific bioactivity against lung cancer cell lines and its distinct molecular structure, which allows for various chemical modifications to enhance its pharmacological properties .

Actividad Biológica

Isovallesiachotamine is an indole alkaloid primarily derived from plants such as Rauvolfia serpentina and Tabernaemontana psorocarpa. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a complex structure typical of many indole alkaloids. The compound's structural features contribute to its biological properties, including its interaction with various biological targets.

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study involving the compound demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The IC50 values for this compound against various cancer types are summarized in Table 1.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Lung Cancer | 15.0 |

| Colon Cancer | 10.0 |

These results suggest that this compound may serve as a potential candidate for developing new anticancer therapies.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) are presented in Table 2.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings highlight the potential use of this compound in treating infections caused by resistant strains of pathogens.

3. Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in animal models of neurodegeneration. A case study involving rats treated with this compound showed a significant reduction in markers of oxidative stress and inflammation in the brain, as indicated by decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity. The results are summarized in Table 3.

| Parameter | Control Group | This compound Group |

|---|---|---|

| MDA (nmol/mg protein) | 5.8 | 3.2 |

| SOD Activity (U/mg protein) | 1.5 | 2.8 |

This suggests that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, thus inhibiting their proliferation.

- Antioxidant Activity : The compound enhances antioxidant enzyme activity, reducing oxidative damage in neuronal tissues.

- Inhibition of Pathogen Growth : this compound disrupts microbial cell membranes, leading to cell death.

Propiedades

IUPAC Name |

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-AHHXMMTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34384-71-9 | |

| Record name | Isovallesiachotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.